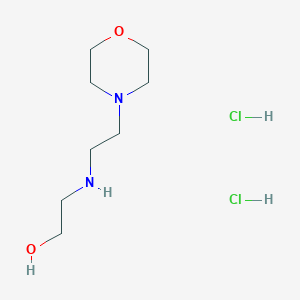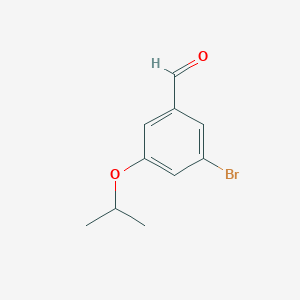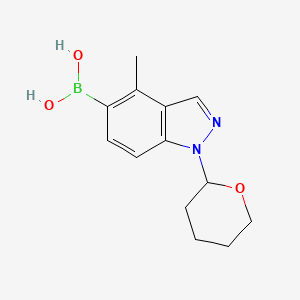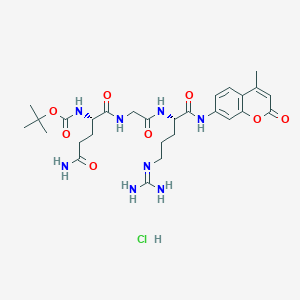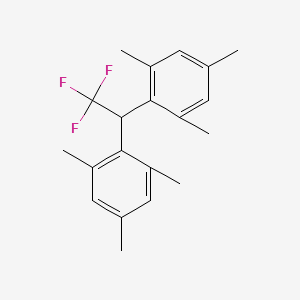
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane
Descripción general
Descripción
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane, also known as 1,3,5-trimethyl-2-(trifluoromethyl)benzene, is an organic compound used in a variety of applications. It is a colorless liquid with a sweet odor and is used as a solvent, a surfactant, a lubricant, and a refrigerant. It is also used as a laboratory reagent and in the manufacture of other chemicals. The compound has a low toxicity and is not considered to be hazardous to human health.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Fluorinated Polyimides
Research has demonstrated the synthesis and characterization of fluorinated polyimides employing 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane derivatives. These polyimides exhibit remarkable solubility, inherent viscosities conducive to film formation, and superior thermal stability. The materials show promising applications in fields requiring materials with low dielectric constants, high optical transparency, and excellent mechanical properties (Tao et al., 2009).
Development of Novel Fluorinated Aromatic Polyimides
Further studies have led to the creation of novel fluorinated aromatic polyimides from derivatives of 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane, showcasing exceptional solubility across various organic solvents. These polyimides maintain high thermal stability and mechanical robustness, making them suitable for advanced engineering applications (Yin et al., 2005).
Organosoluble, Low-Colored Fluorinated Polyimides
Innovations in fluorinated polyimides based on 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane derivatives have yielded materials with high solubility and the ability to form transparent, low-colored films. These polyimides demonstrate glass-transition temperatures conducive to various applications and possess low dielectric constants and water uptake, alongside ultraviolet-visible absorption cutoff wavelengths, indicating potential in electronics and optics (Chung et al., 2006).
Advances in Semi-Fluorinated Polymers
Research into semi-fluorinated polymers incorporating 2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane has led to the discovery of materials with anomalous crystallinity and semi-crystalline properties. These polymers exhibit high melting temperatures and are soluble in common solvents, presenting novel characteristics for materials with increased fluorocarbon content (Smith et al., 2004).
Propiedades
IUPAC Name |
1,3,5-trimethyl-2-[2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3/c1-11-7-13(3)17(14(4)8-11)19(20(21,22)23)18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBMPNZABNDPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=C(C=C(C=C2C)C)C)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(1,3,5-trimethylphenyl)-1,1,1-trifluoroethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)
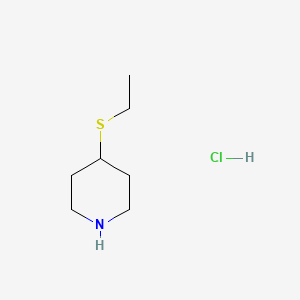
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
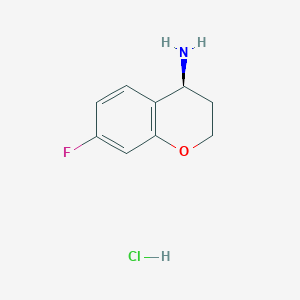
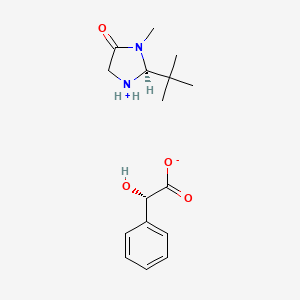
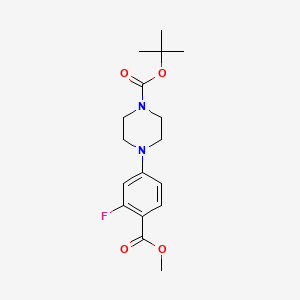
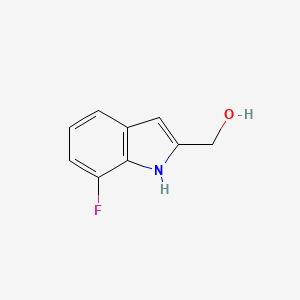
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)
